

Synthesis Route for 4-Methylpentanal-d7: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylpentanal-d7

Cat. No.: B13432785

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This technical guide outlines a plausible multi-step synthesis route for **4-Methylpentanal-d7**, a deuterated analog of 4-methylpentanal, which serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Pregabalin.^[1] This document provides detailed, adaptable experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The proposed synthesis of **4-Methylpentanal-d7** involves a three-step process commencing with the deuteration of a commercially available starting material, followed by reduction and subsequent oxidation. The key steps are:

- **Catalytic Deuteration:** Saturation of the carbon-carbon double bond and deuteration of the α - and γ -positions of 4-methyl-2-pentenoic acid using deuterium gas in the presence of a palladium catalyst to yield 4-methylpentanoic acid-d7.
- **Reduction to Alcohol:** Conversion of the deuterated carboxylic acid to the corresponding primary alcohol, 4-methylpentan-1-ol-d7, using a suitable reducing agent.
- **Oxidation to Aldehyde:** Oxidation of the deuterated primary alcohol to the final product, **4-Methylpentanal-d7**, utilizing a mild oxidizing agent to prevent over-oxidation to the

carboxylic acid.

This strategy is designed to achieve high isotopic enrichment in the final product.

Experimental Protocols

Step 1: Synthesis of 4-Methylpentanoic Acid-d7

This step involves the catalytic deuteration of 4-methyl-2-pentenoic acid.

Reaction:

Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
4-Methyl-2-pentenoic acid	114.14	10.0 g	0.0876
10% Palladium on Carbon (Pd/C)	-	1.0 g	-
Deuterium gas (D2)	4.028	Excess	-
Ethyl acetate (anhydrous)	88.11	100 mL	-

Procedure:

- A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser is charged with 4-methyl-2-pentenoic acid (10.0 g, 0.0876 mol) and 10% palladium on carbon (1.0 g).
- Anhydrous ethyl acetate (100 mL) is added to the flask.
- The flask is evacuated and backfilled with deuterium gas three times to ensure an inert atmosphere.

- The reaction mixture is stirred vigorously under a positive pressure of deuterium gas (balloon) at room temperature for 24 hours.
- Upon completion (monitored by ^1H NMR spectroscopy for the disappearance of olefinic protons), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
- The filtrate is concentrated under reduced pressure to yield 4-methylpentanoic acid-d7 as a colorless oil. The product is used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of 4-Methylpentan-1-ol-d7

This step involves the reduction of the deuterated carboxylic acid to the corresponding primary alcohol.

Reaction:

Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
4-Methylpentanoic acid-d7	~121.20	10.6 g	0.0876
Lithium aluminum deuteride (LiAlD4)	41.98	4.0 g	0.0953
Anhydrous diethyl ether	74.12	150 mL	-
Deuterium oxide (D2O)	20.03	As needed	-
1.5 M Sodium hydroxide in D2O	-	As needed	-

Procedure:

- A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum deuteride (4.0 g, 0.0953 mol) and anhydrous diethyl ether (100 mL).
- The flask is cooled to 0 °C in an ice bath.
- A solution of 4-methylpentanoic acid-d7 (10.6 g, 0.0876 mol) in anhydrous diethyl ether (50 mL) is added dropwise via the dropping funnel over 30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
- The reaction is cooled to 0 °C, and the excess LiAlD₄ is quenched by the slow, sequential addition of D₂O (4 mL), 1.5 M sodium hydroxide in D₂O (4 mL), and then D₂O (12 mL).
- The resulting white precipitate is filtered off and washed with diethyl ether.
- The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 4-methylpentan-1-ol-d7 as a colorless oil.

Expected Yield: 85-95%.

Step 3: Synthesis of 4-Methylpentanal-d7

This step involves the mild oxidation of the deuterated primary alcohol to the final aldehyde product. A Swern oxidation is proposed to minimize over-oxidation.^{[2][3][4][5][6]}

Reaction:

Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
Oxalyl chloride	126.93	7.8 mL	0.088
Dimethyl sulfoxide (DMSO)	78.13	12.5 mL	0.176
4-Methylpentan-1-ol-d7	~109.23	8.0 g	0.073
Triethylamine	101.19	51.0 mL	0.366
Dichloromethane (DCM, anhydrous)	84.93	300 mL	-

Procedure:

- To a solution of oxalyl chloride (7.8 mL, 0.088 mol) in anhydrous dichloromethane (200 mL) in a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, cooled to -78 °C (dry ice/acetone bath), is added a solution of dimethyl sulfoxide (12.5 mL, 0.176 mol) in anhydrous dichloromethane (40 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.[\[2\]](#)
- The mixture is stirred for an additional 15 minutes at -78 °C.
- A solution of 4-methylpentan-1-ol-d7 (8.0 g, 0.073 mol) in anhydrous dichloromethane (60 mL) is then added dropwise over 20 minutes, maintaining the temperature at -78 °C.[\[2\]](#)
- After stirring for 30 minutes at -78 °C, triethylamine (51.0 mL, 0.366 mol) is added dropwise over 10 minutes.[\[3\]](#)
- The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.[\[2\]](#)
- Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

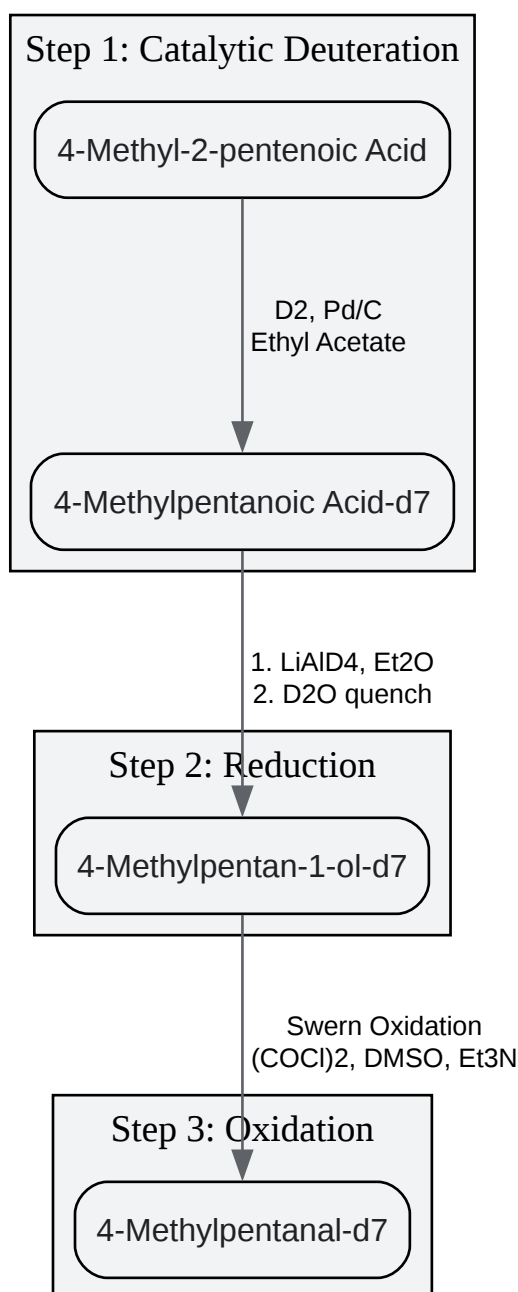
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by distillation to afford **4-Methylpentanal-d7**.

Expected Yield: 70-85%.

Quantitative Data Summary

Step	Starting Material	Product	Molecular Weight (Product)	Theoretical Yield (g)	Typical Yield (%)
1	4-Methyl-2-pentenoic acid	4-Methylpentanoic acid-d7	~121.20	10.6	Quantitative
2	4-Methylpentanoic acid-d7	4-Methylpentan-1-ol-d7	~109.23	9.6	85-95
3	4-Methylpentan-1-ol-d7	4-Methylpentanal-d7	~107.20	7.8	70-85

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **4-Methylpentanal-d7**.

Disclaimer: The experimental protocols provided are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

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